molecular formula C19H25N3O5S B4990051 1-(4-Morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione

1-(4-Morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione

Cat. No.: B4990051
M. Wt: 407.5 g/mol
InChI Key: OZSLNWKVBRONGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione is a complex organic compound that features a morpholine ring, a sulfonyl group, a piperidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, sulfonyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of structural features, including the morpholine ring, sulfonyl group, piperidine ring, and pyrrolidine-2,5-dione moiety. This unique combination of features contributes to its potential biological activity and diverse applications in various fields .

Properties

IUPAC Name

1-(4-morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c23-18-14-17(20-8-2-1-3-9-20)19(24)22(18)15-4-6-16(7-5-15)28(25,26)21-10-12-27-13-11-21/h4-7,17H,1-3,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSLNWKVBRONGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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